molecular formula C13H22O3 B14219935 Methyl 3-hydroxy-6-methylundeca-6,10-dienoate CAS No. 820244-97-1

Methyl 3-hydroxy-6-methylundeca-6,10-dienoate

Cat. No.: B14219935
CAS No.: 820244-97-1
M. Wt: 226.31 g/mol
InChI Key: IQIAZCGRRZSNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-6-methylundeca-6,10-dienoate is an organic compound with the molecular formula C13H22O3. It contains a hydroxyl group, an ester group, and multiple double bonds, making it a versatile molecule in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-6-methylundeca-6,10-dienoate typically involves the esterification of 3-hydroxy-6-methylundeca-6,10-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments ensures high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-6-methylundeca-6,10-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-hydroxy-6-methylundeca-6,10-dienoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-6-methylundeca-6,10-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by altering the activity of key enzymes or signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-6-methylundeca-6,10-dienoate is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

CAS No.

820244-97-1

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 3-hydroxy-6-methylundeca-6,10-dienoate

InChI

InChI=1S/C13H22O3/c1-4-5-6-7-11(2)8-9-12(14)10-13(15)16-3/h4,7,12,14H,1,5-6,8-10H2,2-3H3

InChI Key

IQIAZCGRRZSNKY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC=C)CCC(CC(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.